4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid is a complex organic compound with a unique structure that includes chloro, ethoxy, fluorophenyl, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the creation of the benzoic acid core, often through Friedel-Crafts acylation.
Introduction of substituents: The chloro, ethoxy, and fluorophenyl groups are introduced through various substitution reactions.
Formation of the cyanoethenyl group: This step may involve the use of cyanation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid: shares similarities with other substituted benzoic acids and cyanoethenyl derivatives.
Phenylboronic acid: Another compound with a phenyl group and boronic acid functionality, commonly used in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis, often used in similar contexts.
Uniqueness
The unique combination of chloro, ethoxy, fluorophenyl, and cyano groups in this compound sets it apart from other compounds. This specific arrangement of functional groups can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(E)-2-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-2-31-23-13-17(11-20(14-28)18-5-7-19(8-6-18)25(29)30)12-22(26)24(23)32-15-16-3-9-21(27)10-4-16/h3-13H,2,15H2,1H3,(H,29,30)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIQFYKQFXOET-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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